

(R)-1-Cbz-2-cyanopyrrolidine molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

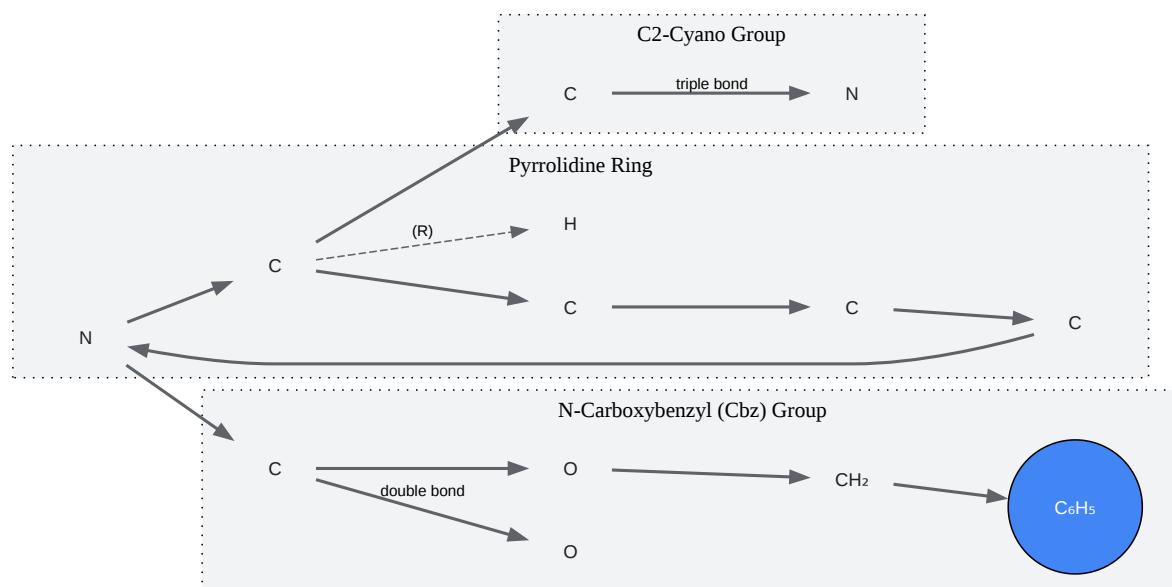
Compound Name: (R)-1-Cbz-2-cyanopyrrolidine

Cat. No.: B1588900

[Get Quote](#)

An In-Depth Technical Guide to **(R)-1-Cbz-2-cyanopyrrolidine**: A Chiral Building Block for Advanced Drug Discovery

Introduction


In the landscape of modern medicinal chemistry, the demand for enantiomerically pure and structurally sophisticated building blocks is paramount. Nitrogen heterocycles are a cornerstone of pharmaceuticals, with 59% of FDA-approved small-molecule drugs containing at least one. [1] Among these, the pyrrolidine ring is one of the most frequently utilized five-membered non-aromatic nitrogen heterocycles in drug design. [1] **(R)-1-Cbz-2-cyanopyrrolidine**, also known as (R)-Benzyl 2-cyanopyrrolidine-1-carboxylate, has emerged as a high-value chiral intermediate. Its unique combination of a stereodefined pyrrolidine core, a versatile cyano group, and a stable N-Cbz protecting group makes it an indispensable tool for the synthesis of complex molecular architectures targeting a range of therapeutic areas. [2]

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the molecular structure, physicochemical properties, and strategic applications of **(R)-1-Cbz-2-cyanopyrrolidine**. We will delve into the causality behind its synthetic utility and provide a detailed experimental workflow, reflecting its practical application in the synthesis of pharmaceutical precursors.

Part 1: Molecular Structure and Physicochemical Properties

The synthetic utility of **(R)-1-Cbz-2-cyanopyrrolidine** is intrinsically linked to its distinct molecular architecture. The structure consists of three key components:

- The (R)-Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle with a defined stereocenter at the C2 position. This chirality is fundamental, as biological targets are inherently chiral, and stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. The fixed (R)-configuration allows for the direct synthesis of the desired enantiomer, obviating the need for costly and often inefficient chiral resolution steps later in the synthesis.
- The C2-Cyano Group (-C≡N): This functional group is a linchpin for molecular elaboration. It is relatively unreactive under many conditions, allowing for modifications elsewhere in the molecule. However, it can be readily transformed into other critical functional groups. For instance, it can be reduced to a primary amine (aminomethyl group), a key component for forging amide bonds or interacting with biological targets, or hydrolyzed to a carboxylic acid. This synthetic duality is a primary reason for its value.
- The N-Carboxybenzyl (Cbz or Z) Group: This is a robust protecting group for the pyrrolidine nitrogen. Its purpose is to temporarily mask the reactivity of the secondary amine, preventing unwanted side reactions during synthesis. The Cbz group is selected for its high stability across a wide range of reaction conditions, including acidic, basic, and many organometallic reactions. Crucially, it can be removed cleanly and efficiently under specific, non-destructive conditions, typically through catalytic hydrogenation, which regenerates the free amine for subsequent reactions.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **(R)-1-Cbz-2-cyanopyrrolidine**.

Physicochemical Data Summary

The key properties of **(R)-1-Cbz-2-cyanopyrrolidine** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	620601-77-6	[2] [3] [4] [5]
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₂	[2] [4] [5] [6]
Molecular Weight	230.26 g/mol	[2] [3] [4] [6]
Appearance	Light yellow to yellow viscous liquid; Sticky oil to solid	[2] [7]
Boiling Point	403.6 ± 45.0 °C (Predicted)	[3] [7]
Density	1.20 ± 0.1 g/cm ³ (Predicted)	[3] [7]
Storage Temperature	2-8°C, Sealed in dry environment	[5] [7]
Synonyms	(R)-Benzyl 2-cyanopyrrolidine-1-carboxylate, (R)-1-N-Cbz-2-cyanopyrrolidine	[2] [5]

Part 2: Experimental Protocol: Synthesis of a Vildagliptin Precursor

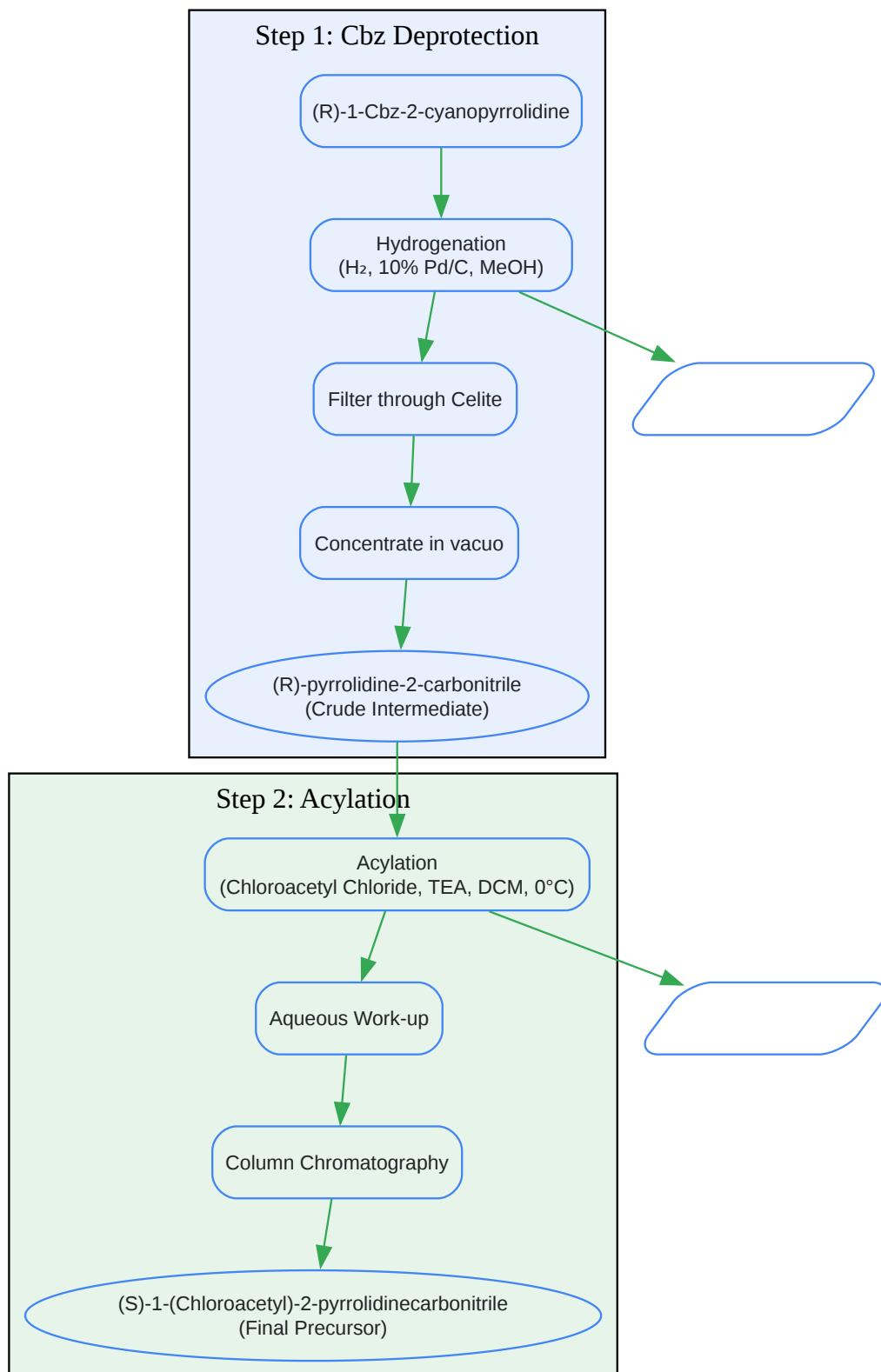
To illustrate the practical utility of **(R)-1-Cbz-2-cyanopyrrolidine**, we present a validated protocol for its conversion into a key precursor for a Dipeptidyl Peptidase IV (DPP-4) inhibitor, conceptually similar to the synthesis of Vildagliptin.^[8] This protocol is designed as a self-validating system, with clear checkpoints to ensure reaction integrity.

Objective: To synthesize (R)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile via a two-step process involving Cbz deprotection followed by chloroacetylation and amination.

Causality Behind Experimental Choices:

- Deprotection: Palladium on carbon (Pd/C) with hydrogen gas is the gold standard for Cbz removal. It is highly efficient and clean, producing toluene and carbon dioxide as byproducts, which are easily removed. Methanol is chosen as the solvent for its ability to dissolve the starting material and its inertness to the reaction conditions.

- Acylation: The subsequent acylation with chloroacetyl chloride must be performed in the presence of a non-nucleophilic base (like triethylamine, TEA) to neutralize the HCl generated in situ. This prevents the protonation of the newly formed free amine, which would render it unreactive. Dichloromethane (DCM) is an excellent solvent as it is aprotic and easily removed under vacuum. The reaction is run at 0°C to control the exothermicity of the acylation.


Step-by-Step Methodology

Step 1: Cbz Deprotection of **(R)-1-Cbz-2-cyanopyrrolidine**

- Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, add **(R)-1-Cbz-2-cyanopyrrolidine** (1.0 eq).
- Solvent Addition: Add anhydrous methanol (MeOH, 10 mL per 1 g of substrate).
- Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).
- Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas (H₂) from a balloon or a hydrogenation apparatus. Repeat this cycle three times.
- Reaction: Stir the suspension vigorously under a positive pressure of H₂ at room temperature.
- In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% MeOH in DCM as eluent). The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline (amine) indicates completion (typically 2-4 hours).
- Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional MeOH.
- Isolation: Concentrate the filtrate under reduced pressure to yield crude (R)-pyrrolidine-2-carbonitrile, which is often used directly in the next step without further purification.

Step 2: Acylation with Chloroacetyl Chloride

- Reactor Setup: Dissolve the crude amine from Step 1 in anhydrous dichloromethane (DCM) (15 mL per 1 g of starting material) in a flask under a nitrogen atmosphere.
- Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution.
- Cooling: Cool the mixture to 0°C in an ice bath.
- Reagent Addition: Add chloroacetyl chloride (1.1 eq) dropwise via a syringe, keeping the internal temperature below 5°C.
- Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
- In-Process Validation: Monitor the reaction by TLC until the amine starting material is consumed.
- Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, (S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile[9][10], can be purified by column chromatography on silica gel to yield the pure product.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the preparation of a DPP-4 inhibitor precursor.

Part 3: Strategic Applications in Drug Development

The true value of **(R)-1-Cbz-2-cyanopyrrolidine** lies in its role as a versatile starting point for synthesizing high-value pharmaceutical targets.

- DPP-4 Inhibitors: As demonstrated in the protocol, cyanopyrrolidines are key intermediates for gliptin-class drugs used to treat type 2 diabetes.[8] The pyrrolidine-nitrile moiety mimics the proline residue of natural peptide substrates, allowing it to bind effectively to the active site of the DPP-4 enzyme.
- Hepatitis C Virus (HCV) Protease Inhibitors: The pyrrolidine scaffold is a common feature in many HCV NS3/4A protease inhibitors. The conformational rigidity of the ring helps to properly orient other functional groups for optimal binding to the enzyme's active site, improving potency.[1]
- Neurological and CNS-Targeted Agents: The pyrrolidine ring is a privileged scaffold in central nervous system (CNS) drug discovery. Its structure is found in compounds targeting a wide array of receptors and transporters. Intermediates like **(R)-1-Cbz-2-cyanopyrrolidine** provide a reliable synthetic entry point for novel drug candidates in this space.[11]
- Scaffold Hopping and Library Synthesis: In modern drug discovery, researchers often engage in "scaffold hopping" to create novel intellectual property and improve drug properties.[1] **(R)-1-Cbz-2-cyanopyrrolidine** serves as an ideal starting point for creating libraries of related compounds, where the core pyrrolidine is maintained while diverse functionalities are introduced via the versatile cyano handle. This allows for rapid exploration of the structure-activity relationship (SAR) around this validated core.

Conclusion

(R)-1-Cbz-2-cyanopyrrolidine is more than just a chemical reagent; it is a strategic asset in the synthesis of advanced pharmaceutical agents. Its well-defined stereochemistry, coupled with the orthogonal reactivity of its cyano and N-Cbz groups, provides a robust and flexible platform for constructing complex, enantiomerically pure molecules. For researchers and drug development professionals, understanding the properties and synthetic causality of this building block is key to unlocking new therapeutic possibilities and accelerating the path from laboratory discovery to clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. (R)-1-Cbz-2-cyanopyrrolidine | CAS#:620601-77-6 | Chemsoc [chemsoc.com]
- 4. (R)-1-CBZ-2-CYANO-PYRROLIDINE | 620601-77-6 [chemicalbook.com]
- 5. (r)-1-cbz-2-cyano-pyrrolidine - CAS:620601-77-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. scbt.com [scbt.com]
- 7. 620601-77-6 CAS MSDS ((R)-1-CBZ-2-CYANO-PYRROLIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | 207557-35-5 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [(r)-1-Cbz-2-cyanopyrrolidine molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1588900#r-1-cbz-2-cyanopyrrolidine-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com